

Revolutionizing Protein Dynamics Analysis with Fmoc-Phe-OH-¹³C by NMR

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Compound of Interest		
Compound Name:	Fmoc-Phe-OH-13C	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The study of protein dynamics is fundamental to understanding biological function, disease pathogenesis, and for the rational design of therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing molecular motion at atomic resolution. The incorporation of stable isotopes, such as ¹³C, into proteins significantly enhances the capabilities of NMR for studying these dynamics. Specifically, the use of ¹³C-labeled phenylalanine (Fmoc-Phe-OH-¹³C) provides an invaluable probe for investigating the structure and dynamics of both soluble and membrane-associated proteins. Aromatic residues like phenylalanine are frequently located in protein cores or at interaction interfaces, making them excellent reporters of conformational changes and molecular recognition events.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing Fmoc-Phe-OH-¹³C in NMR-based studies of protein dynamics.

Key Applications of ¹³C-Labeled Phenylalanine in Protein NMR

The strategic incorporation of ¹³C-labeled phenylalanine enables a range of NMR experiments to probe protein dynamics across different timescales:

• Chemical Shift Perturbation (CSP) Analysis: Mapping the binding sites of small molecules, peptides, or other proteins by monitoring changes in the chemical shifts of ¹³C-labeled



phenylalanine residues upon ligand binding. The large chemical shift dispersion of ¹³C nuclei provides excellent spectral resolution for these studies.[3]

- Relaxation-Dispersion NMR: Characterizing "invisible" excited states and transient protein conformations that are critical for function, such as enzyme catalysis and signal transduction.
 Methyl groups, in particular, are excellent probes for these experiments due to their favorable relaxation properties.[4][5]
- Solid-State NMR (ssNMR): Investigating the structure and dynamics of membrane proteins
 and large protein assemblies that are not amenable to solution NMR. Selective ¹³C labeling
 is crucial for simplifying complex ssNMR spectra and enabling the measurement of structural
 restraints.[6]
- In-Cell NMR: Studying protein dynamics in a cellular environment, providing insights into how cellular factors influence protein behavior.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from NMR experiments utilizing ¹³C-labeled phenylalanine.

Table 1: Representative ¹³C Chemical Shift Ranges for Phenylalanine in Proteins



Carbon Atom	Chemical Shift Range (ppm)	Notes
Cα	50 - 65	Sensitive to backbone conformation.
Сβ	35 - 45	Influenced by side-chain rotameric state.
Су	125 - 140	Non-protonated carbon, sensitive to electrostatic environment.[7][8]
Сδ	128 - 132	Aromatic ring carbons.
Сε	126 - 130	Aromatic ring carbons.
Сζ	120 - 128	Aromatic ring carbons.

Table 2: Typical Relaxation Dispersion Parameters for a Phenylalanine Residue Undergoing Conformational Exchange

Parameter	Symbol	Typical Value Range	Description
Exchange Rate	kex	100 - 5000 s ⁻¹	The rate of interconversion between the major and minor states.[4]
Minor State Population	pm	0.5 - 10%	The population of the less abundant conformational state.
Chemical Shift Difference	Δω	0.1 - 2.0 ppm	The difference in chemical shift between the major and minor states.[5]



Experimental Protocols

Protocol 1: Site-Specific Incorporation of ¹³C-Labeled Phenylalanine into a Recombinantly Expressed Protein in E. coli

This protocol describes a method to achieve high-level incorporation of externally supplied ¹³C-labeled phenylalanine into a target protein expressed in E. coli. This is achieved by using glyphosate to inhibit the endogenous aromatic amino acid biosynthesis pathway.[1][9]

Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
- · M9 minimal media components.
- Fmoc-Phe-OH-13C (or L-Phenylalanine-13C).
- Glyphosate.
- Tyrosine and Tryptophan (unlabeled).
- IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Procedure:

- Prepare M9 Minimal Media: Prepare 1 L of M9 minimal media.
- Initial Cell Growth: Inoculate a 50 mL starter culture of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking. The next day, transfer the starter culture to 1 L of M9 minimal media and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6.
- Inhibition of Aromatic Amino Acid Synthesis: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C) and resuspend them in an equal volume of fresh M9 minimal media. Add glyphosate to a final concentration of 140 mg/L.[1]



- Addition of Labeled and Unlabeled Amino Acids: Immediately after adding glyphosate, supplement the medium with 400 mg/L of ¹³C-labeled Phenylalanine, 200 mg/L of unlabeled tyrosine, and 200 mg/L of unlabeled tryptophan.[1]
- Induction of Protein Expression: Continue to grow the culture at 37°C. After approximately 45 minutes, when the OD₆₀₀ reaches ~0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Protein Expression and Harvest: Reduce the temperature to 18-25°C and continue expression for 12-16 hours. Harvest the cells by centrifugation (5000 x g, 20 min, 4°C). The cell pellet can be stored at -80°C until purification.
- Verification of Incorporation: The level of ¹³C-phenylalanine incorporation can be determined by mass spectrometry.

Protocol 2: NMR Relaxation Dispersion Data Acquisition

This protocol outlines the general steps for acquiring ¹³C Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion data to study microsecond-to-millisecond timescale protein dynamics.

Materials:

- Purified, ¹³C-phenylalanine labeled protein sample in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 6.5, with 50 mM NaCl and 10% D₂O).
- High-field NMR spectrometer equipped with a cryoprobe.

Procedure:

- Sample Preparation: Prepare a protein sample with a concentration of 0.5-1.0 mM.
- Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. Optimize the pulse widths and power levels.
- Acquire ¹H-¹³C HSQC Spectrum: Acquire a standard ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify the phenylalanine resonances and assess the overall spectral quality.



- Set up CPMG Relaxation Dispersion Experiment:
 - Use a pulse sequence designed for ¹³C CPMG relaxation dispersion.
 - Set the constant relaxation time delay (Trelax) typically to 20-40 ms.
 - Vary the CPMG frequency (vCPMG) over a range from approximately 50 Hz to 1000 Hz.
 - Acquire a series of 2D spectra, one for each vCPMG value. Also, acquire a reference spectrum with no CPMG block.
- Data Processing and Analysis:
 - Process the acquired 2D spectra using appropriate software (e.g., NMRPipe).
 - For each phenylalanine resonance of interest, extract the peak intensities at each vCPMG.
 - Calculate the effective transverse relaxation rate (R2,eff) for each νCPMG using the equation: R2,eff = -1/Trelax * ln(I/I₀), where I is the peak intensity with the CPMG block and I₀ is the reference intensity.
 - Plot R2,eff versus vCPMG. A dispersion profile (a curve in the plot) indicates the presence of conformational exchange.
 - Fit the dispersion profiles to a two-state or multi-state exchange model to extract the kinetic and thermodynamic parameters (kex, pm, Δω).

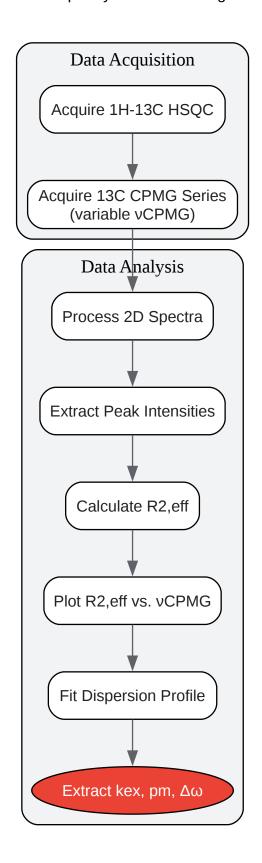
Visualizations



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Caption: Workflow for site-specific ¹³C-phenylalanine labeling in E. coli.



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Caption: Workflow for NMR relaxation dispersion data acquisition and analysis.

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